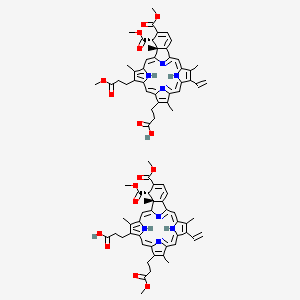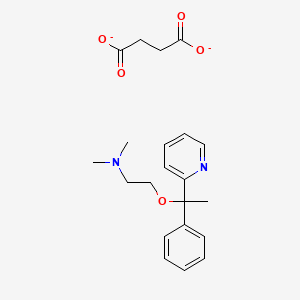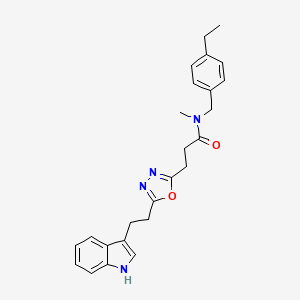![molecular formula C9H11ClN2O4S B11935433 (2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JNJ-26489112 is an anticonvulsant drug developed by Johnson & Johnson for the treatment of epilepsy. It was designed as a successor to topiramate, with the aim of having fewer side effects due to its lack of activity against carbonic anhydrase . JNJ-26489112 has also been studied for its potential use in treating major depressive disorder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-26489112 involves the reaction of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide with various reagents under controlled conditions . The detailed synthetic route includes:
Starting Material: (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide.
Reagents: Common reagents used in the synthesis include sodium hydride, dimethylformamide, and chloroform.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of JNJ-26489112 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are in place to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
JNJ-26489112 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
JNJ-26489112 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anticonvulsant activity and structure-activity relationships.
Biology: Investigated for its effects on neuronal signaling and ion channel modulation.
Medicine: Studied for its potential use in treating epilepsy and major depressive disorder.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Topiramate: The predecessor of JNJ-26489112, used for treating epilepsy and migraines.
Lamotrigine: Another anticonvulsant that inhibits sodium channels.
Levetiracetam: A broad-spectrum anticonvulsant with a different mechanism of action.
Uniqueness
JNJ-26489112 is unique in its combination of actions on multiple ion channels, which contributes to its broad-spectrum anticonvulsant activity . Unlike topiramate, it lacks activity against carbonic anhydrase, potentially reducing side effects .
Propiedades
Fórmula molecular |
C9H11ClN2O4S |
|---|---|
Peso molecular |
278.71 g/mol |
Nombre IUPAC |
(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)15-5-7(16-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m1/s1 |
Clave InChI |
KXSAIQPPGSSNKX-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N |
SMILES canónico |
C1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3H]pemetrexed](/img/structure/B11935350.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)
![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)



![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)



![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)

